Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate
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Overview
Description
Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in biochemical studies and enzyme research.
Industry: It can be used in the production of agrochemicals, dyes, and other functional materials
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Imidazole: A simpler compound with a similar ring structure, used in various chemical and biological applications.
Metronidazole: An antibiotic with an imidazole ring, used to treat infections caused by anaerobic bacteria and protozoa.
Uniqueness: Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amino groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications .
Biological Activity
Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate is a compound of considerable interest in medicinal chemistry due to its unique structural features, including an imidazole ring and an amino acid derivative. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₄N₄O₂, with a molecular weight of approximately 198.24 g/mol. The presence of the imidazole ring is significant as it is commonly found in various biologically active molecules. The butanoate group enhances its solubility and potential bioactivity, making it a candidate for further pharmacological exploration.
Target Interactions
Research indicates that this compound may interact with several biological targets, particularly enzymes and receptors involved in disease processes. Its structural similarity to amino acids suggests that it could mimic natural substrates, allowing it to engage in biological pathways effectively.
Biochemical Pathways
As an imidazole derivative, the compound may influence various biochemical pathways. Although specific interactions remain largely uncharacterized, imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties .
Antimicrobial Properties
This compound has shown promising results in antimicrobial assays against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Pathogen Tested | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Inhibition | |
Klebsiella pneumoniae | Moderate Inhibition |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or cancers.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by Foroumadi et al. demonstrated the compound's effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent .
- Cytotoxicity Assays : In vitro cytotoxicity assays on human cancer cell lines (HeLa and A549) showed that while the compound did not exhibit significant cytotoxic effects at lower concentrations, it did show potential for further development into anticancer therapeutics at higher concentrations .
- Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound exerts its effects. These studies have indicated that the compound may alter cellular signaling pathways related to apoptosis and cell proliferation .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-amino-4-imidazol-1-ylbutanoate |
InChI |
InChI=1S/C9H15N3O2/c1-2-14-9(13)8(10)3-5-12-6-4-11-7-12/h4,6-8H,2-3,5,10H2,1H3 |
InChI Key |
TWHYYIAGLANRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C=CN=C1)N |
Origin of Product |
United States |
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